ba-L-galacto-Oct-2-enopyranoside, ethyl 6,7-anhydro-2,3,8-trideoxy- (9CI) ba-L-galacto-Oct-2-enopyranoside, ethyl 6,7-anhydro-2,3,8-trideoxy- (9CI)
Brand Name: Vulcanchem
CAS No.: 111397-88-7
VCID: VC0038436
InChI: InChI=1S/C10H16O4/c1-3-12-8-5-4-7(11)10(14-8)9-6(2)13-9/h4-11H,3H2,1-2H3/t6-,7+,8-,9+,10-/m0/s1
SMILES: CCOC1C=CC(C(O1)C2C(O2)C)O
Molecular Formula: C10H16O4
Molecular Weight: 200.234

ba-L-galacto-Oct-2-enopyranoside, ethyl 6,7-anhydro-2,3,8-trideoxy- (9CI)

CAS No.: 111397-88-7

Main Products

VCID: VC0038436

Molecular Formula: C10H16O4

Molecular Weight: 200.234

ba-L-galacto-Oct-2-enopyranoside, ethyl 6,7-anhydro-2,3,8-trideoxy- (9CI) - 111397-88-7

CAS No. 111397-88-7
Product Name ba-L-galacto-Oct-2-enopyranoside, ethyl 6,7-anhydro-2,3,8-trideoxy- (9CI)
Molecular Formula C10H16O4
Molecular Weight 200.234
IUPAC Name (2S,3R,6S)-6-ethoxy-2-[(2R,3S)-3-methyloxiran-2-yl]-3,6-dihydro-2H-pyran-3-ol
Standard InChI InChI=1S/C10H16O4/c1-3-12-8-5-4-7(11)10(14-8)9-6(2)13-9/h4-11H,3H2,1-2H3/t6-,7+,8-,9+,10-/m0/s1
Standard InChIKey UISIEUCXEGPPIP-LRPJSKTQSA-N
SMILES CCOC1C=CC(C(O1)C2C(O2)C)O
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator